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Compound of Interest

Compound Name: GSK3-IN-6

Cat. No.: B1672484

A detailed analysis of GSK3-IN-6's inhibitory concentration (IC50) in comparison to other
prominent GSK3 inhibitors, complete with experimental protocols and pathway visualizations to
aid in research and drug development.

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a
pivotal regulator in a multitude of cellular processes, including glycogen metabolism, cell cycle
progression, and proliferation.[1] It exists in two isoforms, GSK3a and GSK3[3, which share a
high degree of homology in their catalytic domains.[2] GSK3's integral role in various signaling
pathways, such as the Wnt/B-catenin and PI3K/Akt pathways, has made it a significant target in
drug discovery for a range of diseases, including cancer, neurodegenerative disorders, and
metabolic diseases.[1]

This guide provides a comparative analysis of the potency of GSK3-IN-6, a CNS-penetrated
GSK3 inhibitor, against other well-known inhibitors. The central metric for this comparison is the
half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.

Comparative Potency of GSK3 Inhibitors

The potency of GSK3-IN-6 is presented below in comparison with a selection of alternative
GSK3 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce
the activity of the GSK3a and GSK3[3 isoforms by 50%.
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Inhibitor GSK3a IC50 (nM) GSK3p IC50 (nM) Notes
GSK3-IN-6 29 24 CNS penetrated.[3]
Highly potent and
selective ATP-
LY2090314 15 0.9 S
competitive inhibitor.
[41[5]
Laduviglusib (CHIR- 10 6.7 Potent, selective, and
99021) ' orally active.[5]
Highly potent and
COB-187 22 11 J y P S
selective inhibitor.[2]
Induces neuronal
TWS119 - 30 _ o
differentiation.[4][5]
Potent and selective.
SB216763 34.3 34.3
[4]
] ] Irreversible inhibitor.
Tideglusib 908 502
[2]
) ] Orally active and brain
AZD1080 6.9 (Ki) 31 (Ki)
permeable.[4]
BIO (GSK-3 Inhibitor . . Also a pan-JAK
IX) inhibitor.[4][5]

Note: IC50 values can vary depending on the assay conditions. The data presented is for
comparative purposes.

Key Signhaling Pathways Involving GSK3

GSK3 is a critical node in several signaling cascades. Understanding these pathways is
essential for contextualizing the effects of inhibitors.

Whnt/B-catenin Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.selleckchem.com/GSK-3.html
https://www.medchemexpress.com/Targets/GSK-3.html
https://en.wikipedia.org/wiki/GSK-3
https://en.wikipedia.org/wiki/GSK-3
https://www.medchemexpress.com/gsk-3-inhibitor-6.html
https://www.medchemexpress.com/Targets/GSK-3.html
https://en.wikipedia.org/wiki/GSK-3
https://www.medchemexpress.com/Targets/GSK-3.html
https://www.medchemexpress.com/gsk-3-inhibitor-6.html
https://www.medchemexpress.com/Targets/GSK-3.html
https://www.medchemexpress.com/Targets/GSK-3.html
https://en.wikipedia.org/wiki/GSK-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates 3-
catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this complex, leading to
the stabilization and nuclear translocation of 3-catenin, where it activates target gene

transcription.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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